BenchChemオンラインストアへようこそ!

L-beta-Imidazolelactic Acid, Monohydrate

Oxidative stress Neurochemistry Histidinemia models

Procure L-beta-Imidazolelactic Acid, Monohydrate to ensure experimental fidelity. The L-configuration is mandatory for stereospecific enzyme recognition in histidine degradation assays—D-isomer or racemic mixtures yield spurious kinetics. This monohydrate is the required chiral starting material for natural (+)-pilocarpine alkaloid synthesis. For histidinemia research, only the L-isomer replicates the biphasic oxidative profile (antioxidant at 5–10 mM, pro-oxidant at 0.5–1 mM). Verify L-stereochemistry and monohydrate form before ordering; incorrect isomer selection leads to product failure.

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
Cat. No. B13715427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-beta-Imidazolelactic Acid, Monohydrate
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC(C1C(C2C(O1)N=C(O2)N)O)O
InChIInChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3+,4?,5-/m1/s1
InChIKeyIVFVSTOFYHUJRU-YQWWZGPCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-beta-Imidazolelactic Acid, Monohydrate: A Stereochemically Defined Histidine-Derived α-Hydroxy Acid for Metabolic and Oxidative Stress Research


L-beta-Imidazolelactic Acid, Monohydrate (CAS 14403-45-3 for the anhydrous form; monohydrate CAS 220919-94-8), also known as (S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, is an α-hydroxy acid derivative of the essential amino acid L-histidine . It belongs to the class of imidazolyl carboxylic acids and is endogenously produced as a metabolite in the L-histidine degradation pathway via transamination of L-histidine to imidazole-pyruvate followed by reduction [1]. The compound exists as a monohydrate crystalline solid with a molecular formula of C₆H₁₀N₂O₄ (MW 174.15 g/mol), a melting point of 195–198 °C, and solubility in warm water . Its L-configuration (S-stereochemistry at the α-carbon) is intrinsic to its biological relevance as a naturally occurring mammalian metabolite, distinguishing it from the synthetic D-isomer and racemic mixtures commonly encountered in chemical catalogs [2].

Why L-beta-Imidazolelactic Acid, Monohydrate Cannot Be Replaced by D-Isomer or Racemic Imidazolelactic Acid in Critical Assays


Procurement of generic "imidazolelactic acid" or the D-enantiomer as a substitute for L-beta-Imidazolelactic Acid, Monohydrate introduces substantial risk of experimental failure due to three documented sources of non-interchangeability. First, stereospecific enzyme recognition: early metabolic studies demonstrated that the two optical isomers of β-4-imidazolelactic acid exhibit distinct metabolic fates when fed to animals, with only the L-isomer aligning with endogenous histidine catabolism [1]. Second, the D-isomer (or racemate) may contaminate enzymatic assays where L-specific α-hydroxy acid oxidases or histidine-metabolizing enzymes are employed, leading to spurious kinetic measurements [2]. Third, in synthetic applications, the stereochemical integrity of the L-isomer is essential for downstream chirality transfer in the construction of optically active imidazole alkaloids such as (+)-pilocarpine and (+)-isopilocarpine, where use of the D-isomer would yield the incorrect enantiomeric product [3]. These stereochemical and metabolic specificities necessitate verification of the L-configuration before use in any experiment where biological fidelity or chiral purity is required.

Quantitative Differentiation Evidence for L-beta-Imidazolelactic Acid, Monohydrate vs. Closest Comparators


Concentration-Dependent Antioxidant vs. Pro-Oxidant Switch in Rat Cerebral Cortex Homogenates

L-beta-Imidazolelactic acid exhibits a biphasic, concentration-dependent effect on oxidative stress markers in rat cerebral cortex homogenates, a property not shared by its metabolic precursor L-histidine. At high concentrations (5–10 mM), L-β-imidazolelactic acid significantly reduces chemiluminescence, indicative of antioxidant activity; at low concentrations (0.5–1 mM), it paradoxically enhances chemiluminescence, indicating a pro-oxidant effect [1]. In contrast, L-histidine provokes a sustained increase in chemiluminescence and a reduction in total radical-trapping antioxidant potential (TRAP) at concentrations ≥2.5 mM, with no antioxidant phase observed across the 0.1–10 mM range tested [2]. This functional divergence between L-histidine and its downstream metabolite L-β-imidazolelactic acid is critical for researchers studying histidinemia pathophysiology, where tissue accumulation of both compounds occurs but with potentially opposing oxidative consequences.

Oxidative stress Neurochemistry Histidinemia models

Stereospecific Enzyme Substrate Recognition vs. D-Isomer in Histidine Metabolic Pathway Studies

The enzymatic machinery of histidine metabolism exhibits stereospecific recognition of L-β-imidazolelactic acid that is not extended to the D-isomer. In studies of α-hydroxy acid oxidation, L-β-imidazolelactic acid serves as a substrate for specific enzyme preparations, whereas the D-isomer is not equivalently processed [1]. This stereospecificity is consistent with the broader principle that the enzymes imidazole-lactate-NADP oxidoreductase and histidine-2-oxoglutarate aminotransferase, which interconvert imidazole-lactate and L-histidine, operate within the endogenous L-configuration framework of mammalian metabolism [2]. The D-isomer of imidazolelactic acid, when administered in vivo, does not support growth in histidine-deficient diets to the same extent as the L-isomer, and its metabolic processing requires prior inversion to the L-form via imidazolepyruvic acid, resulting in lower yields of downstream metabolites including urocanic, formiminoglutamic, and glutamic acids [3].

Enzyme kinetics Histidine catabolism Stereospecificity

Chiral Purity Requirement for (+)-Pilocarpine Synthesis Intermediate Applications

L-beta-Imidazolelactic Acid, Monohydrate serves as a stereochemically defined intermediate in the synthesis of the imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine . The stereochemistry at the α-carbon (S-configuration) of L-β-imidazolelactic acid is preserved through the synthetic sequence and directly influences the optical activity of the final alkaloid product. Use of the D-isomer (CAS 1246814-96-9) would yield the enantiomeric (-)-pilocarpine series, which differs pharmacologically from the naturally occurring (+)-enantiomer used therapeutically for glaucoma treatment [1]. Commercial suppliers offer both L- and D- isomers with typical purity specifications of 95% or ≥98% , but procurement of the incorrect enantiomer for a synthetic route optimized for the L-isomer would result in complete synthetic failure or production of the undesired stereoisomer.

Synthetic chemistry Chiral synthesis Imidazole alkaloids

Optimal Research and Industrial Application Scenarios for L-beta-Imidazolelactic Acid, Monohydrate Based on Quantitative Differentiation Evidence


In Vitro Modeling of Histidinemia-Associated Oxidative Stress in Neural Tissues

L-beta-Imidazolelactic Acid, Monohydrate is the appropriate compound for in vitro studies investigating the neurological pathophysiology of histidinemia, an inherited metabolic disorder characterized by deficient histidase activity and consequent tissue accumulation of histidine and its derivatives. As established in Section 3 (Evidence Item 1), L-β-imidazolelactic acid exhibits a concentration-dependent biphasic oxidative effect in rat cerebral cortex homogenates, with antioxidant activity at 5–10 mM and pro-oxidant activity at 0.5–1 mM [1]. This contrasts sharply with L-histidine, which shows only pro-oxidant effects at ≥2.5 mM. Researchers should select this compound when the experimental objective requires distinguishing the oxidative contributions of histidine metabolites from histidine itself—a distinction impossible to make using histidine alone or racemic imidazolelactic acid preparations. The monohydrate form ensures accurate molarity calculations for the precise concentration ranges (0.5–1 mM and 5–10 mM) where the functional switch occurs.

Enzymatic Substrate Specificity Studies in Histidine Catabolic Pathway Characterization

L-beta-Imidazolelactic Acid, Monohydrate is the correct substrate choice for researchers characterizing enzymes within the L-histidine degradation pathway, particularly imidazole-lactate-NADP oxidoreductase and histidine-2-oxoglutarate aminotransferase. As documented in Section 3 (Evidence Item 2), these enzymes exhibit stereospecific recognition of the L-isomer, with the D-isomer requiring metabolic inversion before utilization and yielding reduced downstream metabolite production [2]. Use of the D-isomer or racemic mixture in such studies would introduce stereochemical interference that invalidates kinetic parameter determination (Km, Vmax) and obscures true substrate specificity. This application is particularly relevant for groups studying mammalian histidine metabolism, where the L-configuration is the biologically relevant form, and for comparative enzymology examining stereospecificity across species or enzyme isoforms [3].

Chiral Building Block for Stereocontrolled Synthesis of (+)-Pilocarpine and Related Imidazole Alkaloids

L-beta-Imidazolelactic Acid, Monohydrate is the stereochemically required starting material for synthetic routes targeting the natural (+)-enantiomers of pilocarpine and isopilocarpine. As established in Section 3 (Evidence Item 3), the S-configuration at the α-carbon of L-β-imidazolelactic acid is preserved throughout the synthetic sequence and determines the optical activity of the final alkaloid product [4]. Procurement of the D-isomer (CAS 1246814-96-9) would yield the enantiomeric (-)-pilocarpine series, which is not the naturally occurring form used therapeutically. Synthetic chemists should verify the stereochemical identity (L- vs. D-) and monohydrate vs. anhydrous form before initiating multi-step syntheses, as the monohydrate (MW 174.15) requires molar adjustment relative to the anhydrous form (MW 156.14) for accurate stoichiometry . Typical purity specifications of 95–98% are adequate for most synthetic applications, though higher purity (>98%) may be warranted for routes sensitive to trace impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-beta-Imidazolelactic Acid, Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.